

Application Notes and Protocols: Synthesis of Pigment Yellow 183 Derivatives with Enhanced Properties

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Compound of Interest

Compound Name: *Pigment Yellow 183*

Cat. No.: *B1218173*

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Abstract

Pigment Yellow 183 (PY 183) is a monoazo pyrazolone pigment known for its excellent thermal stability and good lightfastness, making it a choice colorant in the plastics industry.^{[1][2]} However, the demand for even higher performance pigments with superior durability necessitates the exploration of synthetic derivatives with enhanced properties. This document provides detailed protocols for the synthesis of **Pigment Yellow 183** and outlines strategies for the development of its derivatives with improved lightfastness and thermal stability. The methodologies are presented with a focus on providing actionable guidance for researchers in the field of materials science and organic chemistry.

Introduction to Pigment Yellow 183

Pigment Yellow 183, chemically identified as Calcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonate, is a red-shade yellow pigment.^[3] Its molecular structure, characterized by the presence of a pyrazolone moiety and sulfonic acid groups, contributes to its desirable properties. The pigment is valued for its high heat resistance, making it suitable for coloring plastics that undergo high-temperature processing, such as HDPE, PP, and ABS.^{[1][2]} Furthermore, its good lightfastness ensures color retention upon exposure to light. The synthesis of **Pigment Yellow 183** involves a multi-

step process, including diazotization, azo coupling, and laking, which will be detailed in the protocols below.

Properties of Standard Pigment Yellow 183

The performance of **Pigment Yellow 183** is well-documented, providing a benchmark for the development of enhanced derivatives. The following table summarizes its key quantitative properties.

Property	Value	Test Conditions
Lightfastness (BWS)	7-8	Full Shade
Heat Stability	300 °C	In HDPE
Migration Resistance	5	In plasticized PVC
Acid Resistance	5	-
Alkali Resistance	5	-
Oil Absorption	40-50 g/100g	-

Data compiled from various sources.

Synthesis of Pigment Yellow 183: A Detailed Protocol

The synthesis of **Pigment Yellow 183** can be broadly divided into three main stages: diazotization of the aromatic amine, azo coupling with the pyrazolone derivative, and laking to form the final calcium salt pigment.

Materials and Reagents

- 2-Amino-4,5-dichlorobenzenesulfonic acid
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)

- 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone
- Sodium hydroxide (NaOH)
- Sodium acetate
- Calcium chloride (CaCl₂)
- Distilled water

Experimental Workflow



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Figure 1: General workflow for the synthesis of **Pigment Yellow 183**.

Step-by-Step Protocol

Step 1: Diazotization

- In a suitable reaction vessel, suspend 2-amino-4,5-dichlorobenzenesulfonic acid in distilled water.
- Add concentrated hydrochloric acid and stir to form a fine suspension.
- Cool the mixture to 0-5 °C using an ice bath.

- Prepare a solution of sodium nitrite in distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be tested using starch-iodide paper.

Step 2: Azo Coupling

- In a separate vessel, dissolve 1-(3-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, adjust the pH of the reaction mixture to 4.5-5.5 by adding a solution of sodium acetate.
- Continue stirring the reaction mixture at a controlled temperature for 2-4 hours to ensure the completion of the coupling reaction.

Step 3: Laking and Product Isolation

- Heat the reaction mixture to 90-95 °C and maintain this temperature for about 30 minutes.
- Prepare a solution of calcium chloride in distilled water.
- Add the calcium chloride solution to the hot reaction mixture to precipitate the calcium salt of the pigment.
- Filter the hot suspension to collect the pigment.
- Wash the filter cake thoroughly with hot water until the filtrate is free of soluble salts.

- Dry the pigment in an oven at 80-100 °C to a constant weight.
- The dried pigment can then be pulverized to obtain a fine powder.

Synthesis of Pigment Yellow 183 Derivatives with Enhanced Properties

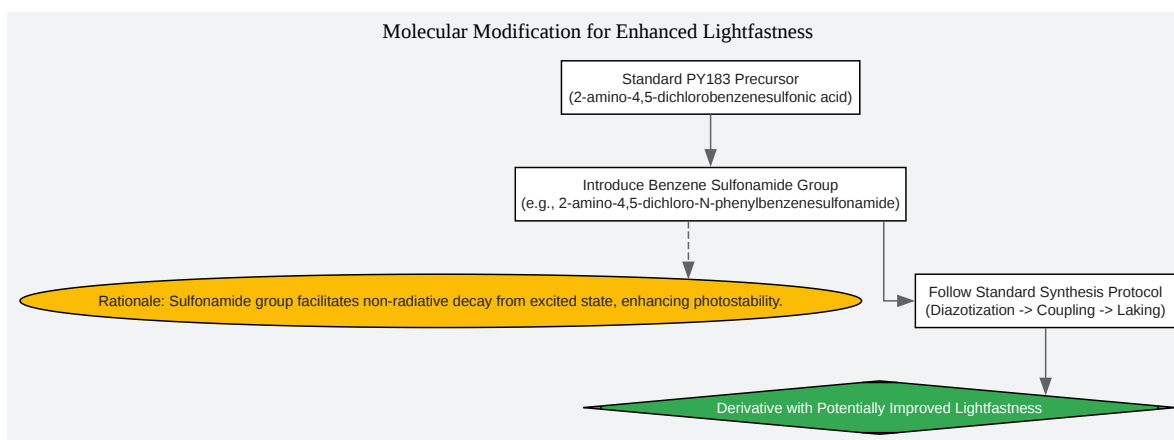
The enhancement of pigment properties, such as lightfastness and thermal stability, can often be achieved through strategic molecular modifications.

Strategies for Enhancing Lightfastness

The lightfastness of azo pigments can be improved by introducing specific functional groups that help to dissipate the energy from absorbed UV light and prevent photochemical degradation. One promising approach is the incorporation of benzene sulfonamide derivatives into the pigment structure. These groups can help the dye molecule return to its ground state from an excited state by emitting fluorescence, thus reducing the likelihood of degradative reactions.^{[4][5][6]}

Proposed Modification:

A potential strategy for a derivative of **Pigment Yellow 183** involves replacing the 2-amino-4,5-dichlorobenzenesulfonic acid with a similar amine containing a sulfonamide group. The synthesis would follow a similar protocol as outlined above, with the modified amine as the starting material for the diazotization step.



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Figure 2: Strategy for enhancing the lightfastness of **Pigment Yellow 183**.

Strategies for Enhancing Thermal Stability

The thermal stability of organic pigments is related to their molecular structure and intermolecular interactions within the crystal lattice. Increasing the molecular weight and introducing groups that promote strong intermolecular hydrogen bonding can enhance thermal stability. For pyrazolone-based pigments, modifications to both the diazo and coupling components can be explored.

Proposed Modification:

To potentially increase the thermal stability of **Pigment Yellow 183**, one could explore the use of substituted pyrazolone coupling components that can form more extensive hydrogen bonding networks. For instance, incorporating amide or other hydrogen-bonding groups onto the phenyl ring of the pyrazolone could lead to a more stable crystal lattice.

Characterization of Novel Pigment Derivatives

The newly synthesized **Pigment Yellow 183** derivatives should be thoroughly characterized to evaluate their properties in comparison to the standard pigment.

Analytical Techniques

The following techniques are recommended for the characterization of the synthesized pigments:

- FT-IR Spectroscopy: To confirm the presence of key functional groups and the overall molecular structure.
- UV-Vis Spectroscopy: To determine the coloristic properties and absorption maxima.
- X-ray Diffraction (XRD): To study the crystal structure and polymorphism.
- Thermogravimetric Analysis (TGA): To quantitatively assess the thermal stability.
- Lightfastness Testing: Using a xenon arc lamp to simulate sunlight exposure and evaluating the color change according to the Blue Wool Scale (BWS).

Data Presentation for Comparative Analysis

All quantitative data for the novel derivatives should be presented in a tabular format for direct comparison with the standard **Pigment Yellow 183**.

Pigment	Lightfastness (BWS)	Thermal Stability (°C, Td5%)	λ_{max} (nm)
Standard PY 183	7	300	~430
Derivative 1	[Insert Data]	[Insert Data]	[Insert Data]
Derivative 2	[Insert Data]	[Insert Data]	[Insert Data]
...	[Insert Data]	[Insert Data]	[Insert Data]

Conclusion

The synthesis of **Pigment Yellow 183** provides a robust platform for the development of high-performance yellow pigments. By strategically modifying the molecular structure of the parent pigment, it is possible to enhance key properties such as lightfastness and thermal stability. The protocols and strategies outlined in this document are intended to serve as a guide for researchers in the synthesis and characterization of novel **Pigment Yellow 183** derivatives with superior performance characteristics for advanced applications. Further research should focus on the systematic exploration of various substituent effects to establish clear structure-property relationships.

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